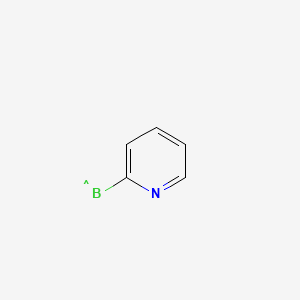
(2-Pyridyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Pyridyl)borane is an organoboron compound that features a pyridine ring bonded to a boron atom
準備方法
Synthetic Routes and Reaction Conditions: (2-Pyridyl)borane can be synthesized through several methods, with hydroboration being one of the most common routes. The addition of a boron-hydrogen bond over an alkene or alkyne to give the corresponding alkyl or alkenylborane is generally rapid . Another method involves the use of air-stable 2-pyridyl N-methyl-iminodiacetic acid (MIDA) boronate, which can be isolated in chemically pure form .
Industrial Production Methods: Industrial production of this compound typically involves scalable and environmentally friendly methods. For example, the preparation of 2-pyridyl MIDA boronates is both inexpensive and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: (2-Pyridyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: this compound can participate in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly employed in Suzuki–Miyaura couplings.
Major Products: The major products formed from these reactions include various pyridine and borane derivatives, which can be further utilized in different applications.
科学的研究の応用
(2-Pyridyl)borane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is utilized in the development of fluorescent probes and unnatural nucleotides.
Medicine: It plays a role in the synthesis of pharmaceuticals and natural products.
Industry: this compound is used in the production of materials and metal-complexing ligands.
作用機序
The mechanism by which (2-Pyridyl)borane exerts its effects involves its ability to act as both an electrophile and a nucleophile. In Suzuki–Miyaura coupling reactions, the compound undergoes oxidative addition with electrophilic organic groups, followed by transmetalation with nucleophilic organic groups . This dual reactivity allows for the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
類似化合物との比較
Pinacol Boronic Esters: These compounds are used as replacements for unstable boronic acids in Suzuki–Miyaura couplings.
Ammonia-Borane: Known for its high hydrogen content and stability, ammonia-borane is used in hydrogen storage applications.
Uniqueness: (2-Pyridyl)borane is unique due to its stability and versatility in cross-coupling reactions. Unlike many other boron reagents, it can be isolated in a chemically pure form and is air-stable, making it easier to handle and use in various applications .
特性
CAS番号 |
676256-58-9 |
|---|---|
分子式 |
C5H4BN |
分子量 |
88.91 g/mol |
InChI |
InChI=1S/C5H4BN/c6-5-3-1-2-4-7-5/h1-4H |
InChIキー |
KIIUQZRLAJPUOU-UHFFFAOYSA-N |
正規SMILES |
[B]C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
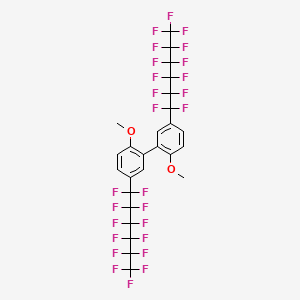
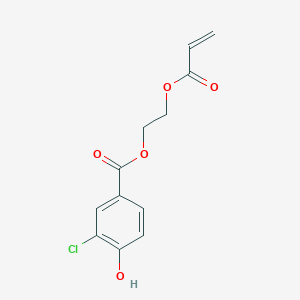
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)

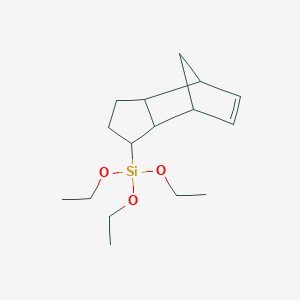

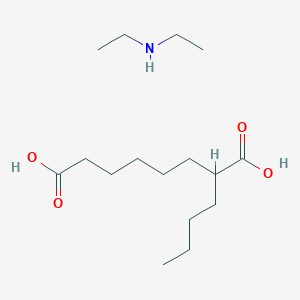
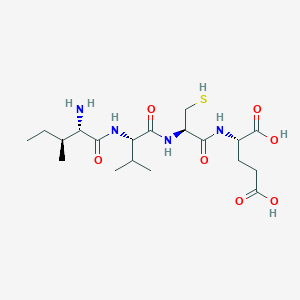
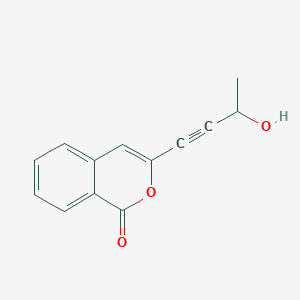
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
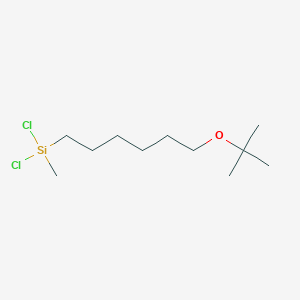
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
